Chemical properties of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-
Chemical properties of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-
This guide provides an in-depth technical analysis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- , a specialized furan-derivative used in medicinal chemistry and advanced organic synthesis.[1]
Chemical Profile, Synthetic Protocols, and Reactivity Landscapes[1]
Executive Summary
Propanedinitrile, [(5-bromo-2-furanyl)methylene]- (also known as (5-Bromo-2-furfurylidene)malononitrile ) is a highly functionalized electrophile characterized by a "push-pull" alkene system. Structurally, it consists of an electron-rich furan ring substituted with a bromine atom at the 5-position and a strongly electron-withdrawing dicyanovinyl group at the 2-position.[1]
This compound serves as a critical scaffold in the development of GPR35 agonists , tyrosine kinase inhibitors (tyrphostin analogs) , and antimicrobial agents . Its chemical behavior is defined by two distinct reactivity centers: the electrophilic exocyclic double bond (susceptible to Michael addition) and the aryl bromide (available for cross-coupling reactions).
Physicochemical Characterization
The compound exhibits properties typical of benzylidenemalononitriles, appearing as a colored crystalline solid with low aqueous solubility but high solubility in polar organic solvents.
| Property | Data / Description |
| IUPAC Name | 2-[(5-Bromo-2-furanyl)methylene]propanedinitrile |
| Common Name | (5-Bromo-2-furfurylidene)malononitrile |
| Precursor CAS | 1899-24-7 (5-Bromo-2-furaldehyde) |
| Molecular Formula | C₈H₃BrN₂O |
| Molecular Weight | 223.03 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone, Dichloromethane; Insoluble in Water |
| Reactivity Class | Michael Acceptor (Soft Electrophile), Aryl Halide |
| LogP (Predicted) | ~2.1 – 2.5 (Lipophilic) |
Synthetic Methodology
The most robust route for synthesis is the Knoevenagel Condensation of 5-bromo-2-furaldehyde with malononitrile.[1] This reaction is thermodynamically driven by the formation of the conjugated system and is typically catalyzed by a weak base.
Protocol: Base-Catalyzed Knoevenagel Condensation[1]
Reagents:
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5-Bromo-2-furaldehyde (1.0 eq)[1]
-
Malononitrile (1.1 eq)
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Catalyst: Piperidine (0.1 eq) or Sodium Acetate (1.0 eq)
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Solvent: Ethanol (EtOH) or Ethanol/Water (1:1)
Step-by-Step Workflow:
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Preparation: Dissolve 5-bromo-2-furaldehyde (10 mmol) and malononitrile (11 mmol) in Ethanol (20 mL) in a round-bottom flask.
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Catalysis: Add Piperidine (1 mmol) dropwise while stirring. Note: The reaction is exothermic; a color change to yellow/orange is immediate.
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Reaction: Stir the mixture at room temperature for 1–3 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 7:3).
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Work-up:
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If a precipitate forms: Cool the mixture in an ice bath for 30 minutes, filter the solid, and wash with cold ethanol.
-
If no precipitate: Pour the reaction mixture into ice-cold water (50 mL) to induce crystallization.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water to yield bright yellow needles.
Visualizing the Synthesis Pathway
Figure 1: Knoevenagel condensation pathway transforming the aldehyde precursor into the target vinyl nitrile.
Chemical Reactivity & Mechanisms
This compound is a bifunctional electrophile . Understanding its reactivity is crucial for designing derivatives or predicting biological interactions (e.g., covalent inhibition).
A. Michael Addition (Thiol-Ene Reaction)
The dicyanovinyl group strongly withdraws electrons, making the exocyclic double bond highly susceptible to nucleophilic attack, particularly by "soft" nucleophiles like thiols (e.g., Cysteine residues in proteins, Glutathione).
-
Mechanism: The thiol attacks the
-carbon (attached to the furan ring), generating a stabilized carbanion which is then protonated. -
Biological Implication: This mechanism is responsible for the compound's potential cytotoxicity and irritant properties (depletion of cellular glutathione).
B. Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position is a viable handle for Suzuki-Miyaura or Stille couplings, allowing the extension of the carbon skeleton.[1]
-
Utility: Used to synthesize bi-aryl systems found in advanced kinase inhibitors.
-
Condition Note: The nitrile groups can poison certain Pd catalysts; phosphine-rich ligands (e.g., XPhos, SPhos) are recommended to maintain catalytic turnover.
Reactivity Logic Map
Figure 2: Divergent reactivity pathways available for chemical modification and biological interaction.[1]
Applications in Drug Discovery
GPR35 Agonism
Research indicates that 2-furfurylidenemalononitrile derivatives are potent agonists for GPR35 , a G-protein coupled receptor involved in immune regulation and pain modulation.[1] The 5-bromo substituent provides a lipophilic anchor that can enhance binding affinity within the receptor's orthosteric pocket.[1]
Tyrosine Kinase Inhibition (Tyrphostins)
This molecule is a structural analog of Tyrphostin AG 17 . The dicyanovinyl motif mimics the transition state of ATP hydrolysis or peptide binding.
-
Target: EGFR (Epidermal Growth Factor Receptor).
-
Mechanism: Competitive inhibition at the ATP binding site or covalent modification via Michael addition to Cys797 (if positioned correctly).
Antimicrobial Activity
Related 5-nitro-2-furfurylidene derivatives are established antibacterials.[1][2] The 5-bromo analog retains significant activity against Gram-positive bacteria (e.g., S. aureus) by disrupting redox homeostasis via thiol depletion.
Safety and Handling Protocols
Hazard Class: Irritant / Lachrymator Structurally similar to CS Gas (2-chlorobenzylidenemalononitrile), this compound is a potent mucous membrane irritant.
-
Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
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Spill Management: Treat spills with 10% Sodium Hypochlorite (bleach) solution to oxidize the nitrile and degrade the Michael acceptor functionality before disposal.
References
-
National Institutes of Health (PubChem). Compound Summary: Malononitrile, furfurylidene- (Analog). [Link]
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Deng, H., et al. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists.[3] Journal of Medicinal Chemistry. [Link]
-
Bigji, M., et al. Synthesis of benzylidenemalononitrile by Knoevenagel condensation. (General Protocol Reference). [Link]
-
Avonto, C., et al. Reactivity of Michael Acceptors with Biological Thiols. (Mechanism Reference). [Link]
Sources
- 1. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
